D-Threonine Benzyl Ester Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

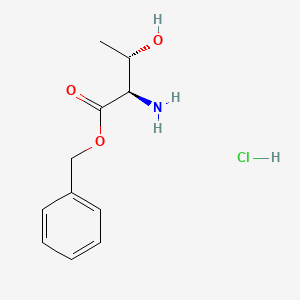

D-Threonine Benzyl Ester Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.703. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

D-Threonine Benzyl Ester Hydrochloride (CAS Number: 75748-36-6) is a derivative of the amino acid D-threonine. This compound is notable for its potential biological activities, which stem from its structural modifications that enhance its lipophilicity and alter its interaction with biological systems. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound has a molecular formula of C11H15NO3 and a molecular weight of 245.70 g/mol. It appears as a white crystalline solid with a melting point of approximately 130 °C. The compound is soluble in ethanol, which facilitates its application in various biochemical assays and pharmaceutical formulations .

The synthesis of D-Threonine Benzyl Ester typically involves the esterification of D-threonine with benzyl alcohol, often utilizing solvents that minimize racemization and environmental impact . The following table summarizes the synthesis methods and conditions:

Biological Activity

The biological activity of this compound can be attributed to its role as an amino acid derivative. Research indicates that such derivatives can exhibit modified pharmacokinetics and bioavailability compared to their parent compounds. The alteration in lipophilicity enhances membrane permeability, potentially increasing their efficacy in various biological assays .

Interaction Studies

Studies have shown that esterified amino acids like D-Threonine Benzyl Ester can interact differently with biological targets than their free forms. For instance, they may demonstrate varying binding affinities to proteins or enzymes involved in metabolic pathways. This altered interaction profile is crucial for understanding their potential therapeutic applications .

Case Studies

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table outlines several related compounds along with their CAS numbers and similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate | 75748-36-6 | 1.00 |

| (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate | 201274-07-9 | 0.91 |

| (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate | 188660-14-2 | 0.90 |

This comparison highlights the unique structural characteristics of D-Threonine Benzyl Ester that may contribute to its distinct biological activities.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block:

D-Threonine Benzyl Ester Hydrochloride is primarily utilized in the synthesis of peptides. Its structure allows researchers to create specific sequences essential for studies in biochemistry and pharmacology. The compound's ability to form stable peptide bonds makes it a crucial intermediate in the development of therapeutic peptides .

Drug Development

Therapeutic Applications:

This compound has garnered attention for its potential in drug formulation, particularly for neurological disorders. Its ability to cross the blood-brain barrier enhances its efficacy as a therapeutic agent, making it suitable for developing drugs aimed at treating conditions such as Alzheimer's disease and other cognitive impairments .

Bioavailability Enhancement:

D-Threonine Benzyl Ester may exhibit altered biological activity compared to its parent amino acid, which can lead to improved bioavailability and modified pharmacokinetics. This characteristic is essential for optimizing drug delivery systems.

Protein Engineering

Modification of Proteins:

In protein engineering, this compound aids in modifying proteins to enhance their stability and activity. This modification is crucial for applications in biotechnology, where engineered proteins are often required to have specific functional properties or increased resistance to degradation .

Research on Amino Acid Metabolism

Insights into Metabolic Pathways:

The compound provides valuable insights into metabolic pathways involving amino acids. By studying D-Threonine Benzyl Ester, researchers can better understand various biological processes and disorders related to amino acid metabolism, including metabolic syndromes and nutritional deficiencies .

Cosmetic Formulations

Moisturizing Properties:

this compound is also incorporated into skincare products due to its moisturizing properties. It contributes to formulations aimed at improving skin hydration and texture, making it a popular ingredient in cosmetic chemistry .

- Peptide Synthesis Efficiency : A study demonstrated that using D-Threonine Benzyl Ester as a precursor significantly increased the yield of desired peptide sequences while minimizing racemization during synthesis processes .

- Neuropharmacological Applications : Research highlighted the potential of D-Threonine Benzyl Ester in developing drugs targeting cognitive dysfunctions, showcasing its ability to enhance drug delivery across the blood-brain barrier effectively .

- Cosmetic Efficacy Testing : In clinical trials assessing skin hydration products containing D-Threonine Benzyl Ester, participants reported marked improvements in skin texture and moisture retention over a four-week period .

Propiedades

IUPAC Name |

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZGTFSDZJVMSD-KXNXZCPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719950 |

Source

|

| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75748-36-6 |

Source

|

| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.